N-benzyl-N-methyl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide
Overview
Description
N-benzyl-N-methyl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14567842 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Utility and Methodological Studies
Umpolung Sulfoxide Reagent : N-Methyl ortho-carbamoylaryl benzyl sulfoxides demonstrate utility as synthetic equivalents for α-hydroxy, α-chloro, and α-acetammido benzyl carbanions through a two-step sequence involving diastereoselective α-C-alkylation followed by sulfinyl residue displacement. This method, involving non-oxidative Pummerer conditions, reveals the compound's potential in complex synthetic transformations (Pinna et al., 2011).
Phenoxy Amide Derivatives Synthesis : Research into N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide derivatives showcases the influence of solvent polarity on chlorination efficiency, providing insights into the compound's synthetic versatility (Wang et al., 2011).
Amino Acid Derivatives for Anticonvulsant Activities : Studies on N'-benzyl 2-substituted 2-amino acetamides, including derivatives structurally related to the compound , have demonstrated pronounced anticonvulsant activities, surpassing traditional treatments. This highlights its potential in the development of novel anticonvulsant therapies (King et al., 2011).
Photoresponsive Molecularly Imprinted Hydrogels : The development of azobenzene-containing functional monomers for the fabrication of photoresponsive hydrogels capable of regulated drug release in aqueous media presents another innovative application. This technology could lead to advancements in drug delivery systems (Gong et al., 2008).
Biological and Pharmacological Investigations
- Antimicrotubule Agents : The creation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) has led to inhibitors of cancer cell growth. These findings underscore the potential of structurally related compounds in the development of new cancer therapies (Stefely et al., 2010).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications. This could involve in-depth studies of its reactivity, stability, and interactions with other compounds .
Properties
IUPAC Name |
N-benzyl-N-methyl-2-[4-(propylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-13-20-26(23,24)18-11-9-17(10-12-18)25-15-19(22)21(2)14-16-7-5-4-6-8-16/h4-12,20H,3,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVIHQUGRUPYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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